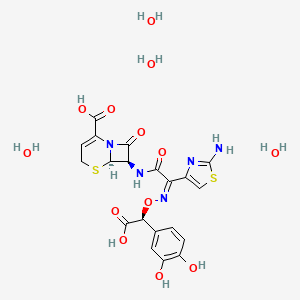
Didecanoylphosphatidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didecanoylphosphatidic acid is a phosphatidic acid in which both of the phosphatidyl acyl groups are specified as decanoyl. It is a phosphatidic acid and a decanoate ester. It is a conjugate acid of a didecanoylphosphatidate(2-).
Wissenschaftliche Forschungsanwendungen
Lipid Homeostasis and Cellular Physiology
Didecanoylphosphatidic acid, as a subtype of phosphatidic acid (PA), is crucial in lipid homeostasis and cellular physiology. The enzyme phosphatidic acid phosphatase, which is evolutionarily conserved, controls the cellular levels of PA and its product, diacylglycerol. These lipids are pivotal intermediates for the synthesis of triacylglycerol and membrane phospholipids and are involved in various cellular functions such as lipid signaling, vesicular trafficking, lipid droplet formation, and gene expression related to phospholipid synthesis. The regulation of PA phosphatase is linked to a myriad of cellular defects and lipid-based diseases in organisms ranging from yeast to humans. The enzyme's activity and its physiological relevance are underscored by the host of cellular defects and lipid-based diseases associated with its deregulation (Carman & Han, 2018).
Diverse Biological Functions of Lysophosphatidic Acid Acyltransferases
Lysophosphatidic acid acyltransferases (LPAATs), which catalyze the formation of phosphatidic acid from lysophosphatidic acid and fatty acyl-CoA, are recognized for producing functionally distinct pools of phosphatidic acid. These distinct pools contribute to the biosynthesis of specific glycerophospholipid species, regulating cellular and organellar membrane phospholipid composition. This regulation is crucial in various physiological processes and can lead to unique pathophysiological implications when disrupted. The role of LPAATs in the synthesis and regulation of PA pools highlights the diverse and tissue-specific biological functions of these enzymes (Bradley & Duncan, 2018).
Therapeutic Potential in Cancer Treatment
Lysophosphatidic acid, from which this compound is derived, is a bioactive lipid mediator involved in various cellular processes like cell migration, proliferation, and cytokine production. Due to its role in signaling through G protein-coupled receptors, selective antagonists of LPA receptors are considered potential treatments for a range of illnesses, including various types of cancers. While most of these LPA receptor antagonists are in the preclinical trial stage, their therapeutic potential in cancer progression and resistance showcases the significance of targeting LPA receptors in clinical applications for diseases including cancer (Yu-Hsuan Lin, Yueh-Chien Lin, & Chien-Chin Chen, 2021).
Eigenschaften
Molekularformel |
C23H45O8P |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
(2-decanoyloxy-3-phosphonooxypropyl) decanoate |
InChI |
InChI=1S/C23H45O8P/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3,(H2,26,27,28) |
InChI-Schlüssel |
PHQFPHNJHDEXLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



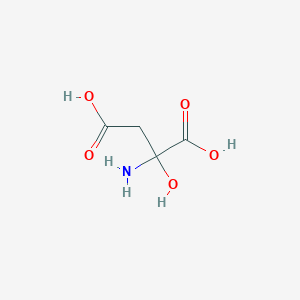

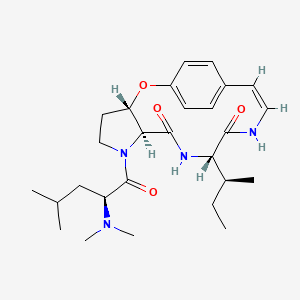

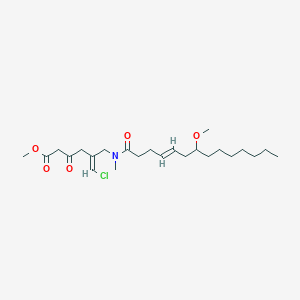
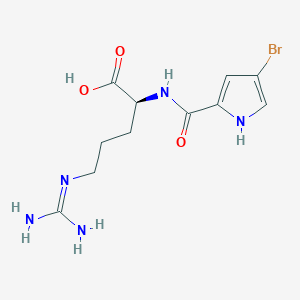

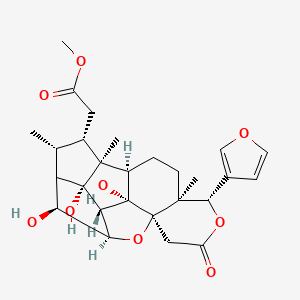
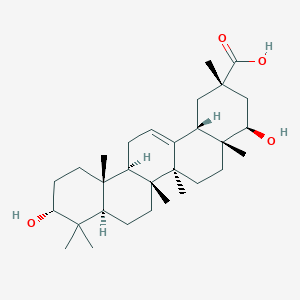

![methyl (3R,11Z,12R,21S,22S)-16-acetyl-11-ethylidene-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,13(25),14,16,18,20(23)-nonaene-3-carboxylate](/img/structure/B1243607.png)
